molecular formula C10H14N2O B15210972 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile CAS No. 88585-95-9

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile

Cat. No.: B15210972
CAS No.: 88585-95-9
M. Wt: 178.23 g/mol
InChI Key: HOMAUVZNVICFSF-UHFFFAOYSA-N
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Description

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile is a chemical compound with a complex structure that includes multiple rings and functional groups.

Preparation Methods

The synthesis of 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile typically involves multiple steps, including the formation of the cyclopenta[b]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, nitrile formation, and acetylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can be compared with other similar compounds, such as:

    Cyclopenta[b]pyrrole derivatives: These compounds share a similar core structure but may have different functional groups.

    Nitrile-containing compounds: These compounds contain a nitrile group, which can influence their reactivity and applications.

    Acetylated compounds: These compounds contain an acetyl group, which can affect their chemical properties and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

88585-95-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-acetyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-7(13)12-9(6-11)5-8-3-2-4-10(8)12/h8-10H,2-5H2,1H3

InChI Key

HOMAUVZNVICFSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCCC2CC1C#N

Origin of Product

United States

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